![molecular formula C17H24N2O4 B2586784 (S)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 898282-25-2](/img/structure/B2586784.png)
(S)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Overview
Description
“(S)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid” is a compound with the molecular formula C18H24N2O6 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of this compound involves the reaction of piperazine-1,3-dicarboxylic acid 1-tert-butyl ester with triethylamine and CbzCl in dichloromethane at room temperature for 4 hours . The reaction mixture is then concentrated and the resulting residue is purified by chromatography on a silica gel column to yield the product .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a carboxylic acid group, a tert-butoxycarbonyl group, and a benzyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 364.4 g/mol . It is a solid at room temperature . Its solubility and other physicochemical properties would depend on the specific conditions, such as the solvent used and the temperature .Scientific Research Applications
1. Synthesis and Development of Novel Compounds
(S)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid plays a significant role in the synthesis and development of novel compounds, particularly in medicinal chemistry. For example, (4-piperidinyl)-piperazine derivatives were synthesized and evaluated as acetyl-CoA carboxylase inhibitors, demonstrating potential in enzyme and cell-based assays and showing reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011). Additionally, this compound is involved in the synthesis of 14C and 3H specifically labelled 1-benzyl-4-picolinoyl-piperazine, important for metabolism studies (Zólyomi & Budai, 1981).
2. Role in Biological Studies and Drug Development
The compound is integral to the development of potential anti-malarial agents, as seen in the study of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives (Cunico et al., 2009). It also plays a critical role in the synthesis of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate in the preparation of the anti-hypertensive drug Doxazosin (Ramesh et al., 2006).
3. Chemical Synthesis and Structural Analysis
This compound is crucial in the field of chemical synthesis and structural analysis. For instance, it has been used in the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which underwent antibacterial and anthelmintic activity screening (Sanjeevarayappa et al., 2015). It also plays a role in the synthesis of new and potent analogues of anti-tuberculosis agents, addressing bioavailability issues in drug development (Tangallapally et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-14(19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEORLKSWXAMBW-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009015 | |
Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898282-25-2 | |
Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.